molecular formula C23H29ClN4O2S B2966136 N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride CAS No. 1219160-47-0

N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2966136
CAS No.: 1219160-47-0
M. Wt: 461.02
InChI Key: MXTXSEWKGRCQCB-UHFFFAOYSA-N
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Description

N-(2-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride is a synthetic compound characterized by a benzothiazole core substituted with methyl groups at positions 4 and 3. This core is linked to a piperazine ring via an ethyl chain, with a phenoxyacetamide moiety attached to the nitrogen of the ethyl group. The hydrochloride salt enhances its solubility in aqueous media, a critical feature for pharmacological applications. Benzothiazole derivatives are widely studied for their anticancer, antimicrobial, and central nervous system (CNS) activities due to their ability to interact with biological targets such as kinases, receptors, and DNA .

Properties

IUPAC Name

N-[2-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S.ClH/c1-17-8-9-20-22(18(17)2)25-23(30-20)27-14-12-26(13-15-27)11-10-24-21(28)16-29-19-6-4-3-5-7-19;/h3-9H,10-16H2,1-2H3,(H,24,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTXSEWKGRCQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)CCNC(=O)COC4=CC=CC=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O2SC_{22}H_{25}N_{3}O_{2}S with a molecular weight of 379.5 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antitumor Activity

Research indicates that derivatives of benzothiazole, including those similar to this compound, exhibit notable antitumor effects. These compounds often demonstrate:

  • Cell Proliferation Inhibition : Studies have shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been tested against A549 (lung cancer) and HCC827 (non-small cell lung cancer) cells, revealing IC50 values in the low micromolar range .
CompoundCell LineIC50 (μM)
Compound AA5490.16 ± 0.11
Compound BHCC82720.08 ± 2.82

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has been well-documented. For instance, compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria:

  • Efficacy Against Bacteria : In vitro studies revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.12 μM against Staphylococcus aureus and moderate activity against Escherichia coli (MIC 25 μM) .
Bacterial StrainMIC (μM)
Staphylococcus aureus6.12
Escherichia coli25

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Benzothiazole derivatives often bind to DNA, typically within the minor groove, which interferes with DNA replication and transcription processes.
  • Apoptosis Induction : These compounds may trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic factors or downregulating anti-apoptotic proteins.
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.

Study on Antitumor Effects

A study evaluating a series of benzothiazole derivatives found that those with piperazine substituents exhibited enhanced antitumor activity compared to their non-substituted counterparts. The presence of electron-withdrawing groups was noted to increase potency significantly.

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates of bacteria showed promising results. The study highlighted the potential for developing new antibacterial agents based on these scaffolds.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties
Property Target Compound BZ-IV Compound 4.1
Molecular Weight ~500 g/mol (estimated) 317.41 g/mol 383.69 g/mol
Melting Point Not reported Not reported 503–504 K
Key Functional Groups Benzothiazole, piperazine, phenoxyacetamide Benzothiazole, methylpiperazine Thiadiazole, trichloroethyl

Notes

Structural Advantages: The target compound’s dimethylbenzothiazole and phenoxyacetamide groups may confer improved target selectivity and pharmacokinetics over simpler benzothiazole derivatives.

Further in vitro/in vivo studies are needed.

Synthetic Complexity : The ethyl-piperazine linkage in the target compound likely necessitates multi-step synthesis compared to BZ-IV’s straightforward coupling .

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